![molecular formula C11H8FN3OS B14147164 N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide CAS No. 128627-53-2](/img/structure/B14147164.png)
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a thiadiazole ring, which is further connected to a propenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form the intermediate 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group, thiadiazole ring, and propenamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
128627-53-2 |
|---|---|
分子式 |
C11H8FN3OS |
分子量 |
249.27 g/mol |
IUPAC名 |
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C11H8FN3OS/c1-2-9(16)13-11-15-14-10(17-11)7-5-3-4-6-8(7)12/h2-6H,1H2,(H,13,15,16) |
InChIキー |
VIBWAJFGLXWQMQ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=NN=C(S1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


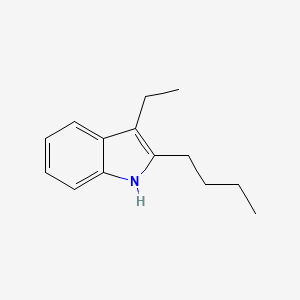
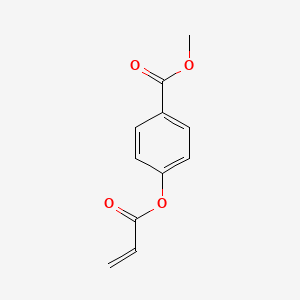
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)

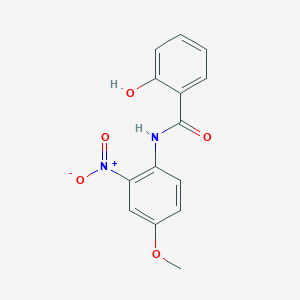
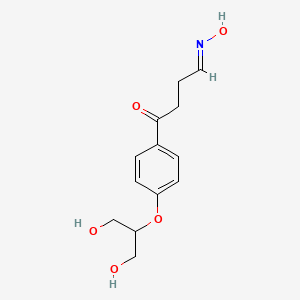
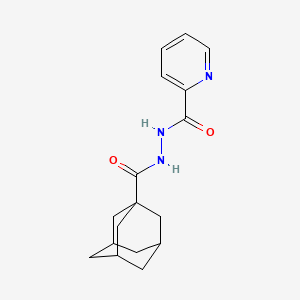
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
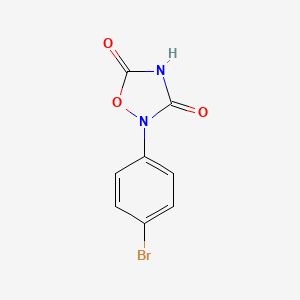
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
